Vindesine Sulfate

Description

This compound is the sulfate salt form of Vindesine. Vindesine binds to and stabilizes tubulin, thereby interrupting tubulin polymerization and preventing the formation of the mitotic spindle and cell division; treated cells are unable to undergo mitosis and are arrested in metaphase. This agent also disrupts macromolecular synthesis. (NCI)

Vindesine is only found in individuals that have used or taken this drug. It is a vinblastine derivative with antineoplastic activity against cancer. Major side effects are myelosuppression and neurotoxicity. Vindesine is used extensively in chemotherapy protocols (antineoplastic combined chemotherapy protocols). Vindesine acts by causing the arrest of cells in metaphase mitosis through its inhibition tubulin mitotic funcitoning. The drug is cell-cycle specific for the S phase.

See also: Vindesine (has active moiety).

Properties

IUPAC Name |

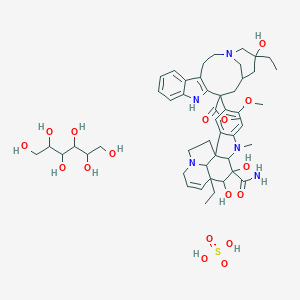

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12R,19R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34+,35-,36-,39+,40-,41-,42+,43+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFJBSXICYYSKG-FJFFLIEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H57N5O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049074 | |

| Record name | Vindesine sulfate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

852.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59917-39-4 | |

| Record name | Vindesine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59917-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vindesine sulfate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vincaleukoblastine, 3-(aminocarbonyl)-O4-deacetyl-3-de(methoxycarbonyl)-, sulfate (1:1) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual Facets of Vindesine Sulfate: A Technical Guide to Mitotic Inhibition and Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindesine sulfate, a semi-synthetic vinca alkaloid, is a potent antineoplastic agent that exerts its cytotoxic effects through a dual mechanism: the inhibition of mitosis and the induction of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these processes. By disrupting microtubule dynamics, Vindesine triggers a cascade of signaling events that culminate in cell cycle arrest and programmed cell death. This document details the core pathways involved, presents quantitative data on its efficacy, outlines relevant experimental protocols, and provides visual representations of the key molecular interactions and experimental workflows.

Introduction

Vindesine, a derivative of vinblastine, belongs to the vinca alkaloid family of chemotherapeutic drugs.[1] Its primary mechanism of action involves the disruption of microtubule function, which is critical for the formation of the mitotic spindle during cell division.[2] This interference with microtubule polymerization leads to an arrest of the cell cycle in the M-phase, a hallmark of vinca alkaloid activity.[3] Beyond its antimitotic effects, Vindesine actively promotes apoptosis, or programmed cell death, through the modulation of several key signaling pathways. This guide will dissect these interconnected mechanisms to provide a comprehensive understanding of this compound's role as an anticancer agent.

Mechanism of Action: Inhibition of Mitosis

Vindesine's antimitotic activity stems from its ability to bind to β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[4] This binding inhibits the assembly of microtubules, leading to their depolymerization. The disruption of microtubule dynamics has profound consequences for dividing cells, primarily by preventing the formation of a functional mitotic spindle. This ultimately results in the arrest of cells in the metaphase of mitosis, preventing cell proliferation.[5]

Quantitative Data: In Vitro Efficacy

The cytotoxic and antiproliferative effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| H69 | Human Small Cell Lung Cancer | 5.5 ± 0.3 | [5] |

| H69/VDS (Vindesine-resistant) | Human Small Cell Lung Cancer | ~55 | [5] |

Mechanism of Action: Induction of Apoptosis

The mitotic arrest induced by Vindesine is a potent trigger for apoptosis. This process is orchestrated by a complex interplay of signaling pathways that converge on the activation of caspases, the executioners of apoptosis.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical mediator of the apoptotic response to Vindesine. Disruption of the microtubule network leads to cellular stress, which in turn activates the JNK signaling cascade. Activated JNK can then phosphorylate and inactivate anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Bcl-xL, thereby promoting apoptosis.[6][7] Furthermore, JNK can phosphorylate and activate pro-apoptotic proteins, further tipping the balance towards cell death.[4][8]

Bcl-2 Family Proteins and Caspase Activation

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Vindesine treatment can lead to the phosphorylation and inactivation of anti-apoptotic members like Bcl-2, disrupting their ability to prevent the release of cytochrome c from mitochondria. This release is a key event in apoptosis, as it leads to the formation of the apoptosome and the subsequent activation of initiator caspases (e.g., caspase-9) and effector caspases (e.g., caspase-3), which then execute the dismantling of the cell.

Role of p53 and NF-κB

The tumor suppressor protein p53 can be activated in response to the cellular stress induced by Vindesine. Activated p53 can transcriptionally upregulate pro-apoptotic genes, including members of the Bcl-2 family like Bax, further promoting apoptosis.[7] Additionally, vinca alkaloids have been shown to activate the NF-κB signaling pathway, which can have both pro- and anti-apoptotic roles depending on the cellular context. In some cancer cells, NF-κB activation contributes to the apoptotic response induced by these drugs.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the effects of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of Vindesine on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂)

-

GTP solution (10 mM)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the tubulin solution by reconstituting lyophilized tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Keep on ice.

-

Prepare the reaction mixture in a pre-warmed 96-well plate at 37°C. For each reaction, add G-PEM buffer, GTP (to a final concentration of 1 mM), and the desired concentration of this compound or vehicle control (DMSO).

-

Initiate the polymerization by adding the cold tubulin solution to the reaction mixture in the pre-warmed plate.

-

Immediately place the plate in the microplate reader pre-set to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with Vindesine.

Materials:

-

Cancer cell line of interest (e.g., H69 cells)

-

Complete cell culture medium

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI)/RNase A staining solution

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the cell cycle distribution.[1]

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells cultured on coverslips or in a 96-well plate

-

This compound stock solution

-

4% Paraformaldehyde in PBS (fixation buffer)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound or vehicle control for the desired time to induce apoptosis.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Wash the cells to remove unincorporated nucleotides.

-

If desired, counterstain the nuclei with a DNA dye like DAPI.

-

Mount the coverslips on microscope slides or analyze the plate on a fluorescence microscope or flow cytometer to visualize and quantify the apoptotic cells (cells with labeled DNA breaks).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of this compound on cancer cells.

Conclusion

This compound's efficacy as a chemotherapeutic agent is rooted in its multifaceted mechanism of action. By effectively inhibiting mitosis through the disruption of microtubule dynamics, it halts the proliferation of rapidly dividing cancer cells. This mitotic arrest, coupled with the activation of pro-apoptotic signaling pathways involving JNK, the Bcl-2 family, and caspases, ensures the efficient elimination of malignant cells. A thorough understanding of these molecular pathways and the application of the detailed experimental protocols outlined in this guide are crucial for the continued development and optimization of therapeutic strategies involving this compound and other microtubule-targeting agents.

References

- 1. Vindesine in advanced breast cancer, lymphoma and melanoma. A Colorado Clinical Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vindesine receptors in cells of a human leukaemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ar.iiarjournals.org [ar.iiarjournals.org]

- 5. Drug: Vinblastine - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 6. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Green synthesis of silver nanoparticles from Brownlowia tersa leaf extract: multifaceted evaluation of antibacterial, antioxidant, cytotoxic, and anti-alzheimer potential | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

Pharmacological profile of Vindesine Sulfate as a vinca alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vindesine sulfate is a semi-synthetic vinca alkaloid derived from vinblastine, developed for use as an antineoplastic agent. Its pharmacological profile is characterized by its interaction with tubulin, leading to the disruption of microtubule dynamics, mitotic arrest, and subsequent apoptosis in rapidly proliferating cells. This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to support further research and drug development efforts.

Introduction

Vindesine is a vinca alkaloid antineoplastic agent derived from vinblastine.[1][2] However, its spectrum of antineoplastic activity more closely resembles that of vincristine.[2] It is utilized in chemotherapy regimens, often in combination with other agents, for the treatment of various malignancies, including leukemias, lymphomas, and certain solid tumors like lung and breast cancer.[1][2] Like other vinca alkaloids, its primary mechanism of action involves the disruption of microtubule function, a critical component of the cellular cytoskeleton, particularly during mitosis.

Mechanism of Action

The cytotoxicity of this compound is primarily attributed to its interaction with tubulin and the subsequent disruption of microtubule function.[3]

-

Tubulin Binding: Vindesine binds to the β-subunit of tubulin at a specific site known as the vinca binding domain. This binding inhibits the polymerization of tubulin dimers into microtubules.

-

Microtubule Disruption: At low concentrations, vindesine suppresses the dynamic instability of microtubules. At higher concentrations, it leads to the depolymerization of existing microtubules. This disruption prevents the formation of the mitotic spindle, an essential structure for the segregation of chromosomes during cell division.

-

Cell Cycle Arrest: The failure to form a functional mitotic spindle causes cells to arrest in the metaphase of mitosis.

-

Apoptosis: Prolonged metaphase arrest triggers the intrinsic pathway of apoptosis (programmed cell death), leading to the elimination of the cancerous cells.

This mechanism is particularly effective against rapidly dividing cells, which are a hallmark of cancer.[3]

Pharmacodynamics

Vindesine's interaction with tubulin translates to potent antimitotic and cytotoxic effects. In vitro studies have shown it to be more potent than vinblastine and approximately equipotent with vincristine at arresting cells in mitosis.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 Value | Reference |

| L5178Y (VCR-sensitive) | Murine Lymphoblastic Leukemia | 3.5 x 10-8 M | [3] |

| L5178Y/r (VCR-resistant) | Murine Lymphoblastic Leukemia | 4.0 x 10-7 M | [3] |

Note: IC50 values can vary significantly based on the cell line, assay conditions, and exposure time.

Tubulin Binding Affinity

| Compound | Binding Site | Apparent Kd (µM) |

| [3H]NABV | High-affinity | 4.2 |

| [3H]NABV | Low-affinity | 26 |

| Vinblastine | High-affinity | 0.54 |

| Vinblastine | Low-affinity | 14 |

Data from a study using a photoactive vindesine analogue and calf brain tubulin.

Pharmacokinetics

Vindesine is administered intravenously and exhibits a complex pharmacokinetic profile.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Description | Reference(s) |

| Administration | Intravenous infusion. | [2] |

| Distribution | Rapidly distributed to body tissues. | |

| Metabolism | Primarily metabolized in the liver. | [2] |

| Elimination | Exhibits a triphasic elimination pattern from the serum. | [2] |

| Terminal Half-life (t½) | Approximately 24.2 hours. | [2] |

| Excretion | Primarily through biliary excretion into the feces, with a smaller portion excreted in the urine. |

Clinical Profile

Vindesine has demonstrated clinical activity against a range of hematological malignancies and solid tumors.[2]

Indications

-

Malignant Lymphomas (Hodgkin's and Non-Hodgkin's)[1]

-

Breast Cancer[1]

-

Esophageal Carcinoma[1]

-

Malignant Melanoma[6]

Clinical Efficacy

The response rates to vindesine-containing regimens vary depending on the cancer type, stage of the disease, and whether it is used as a single agent or in combination therapy.

| Cancer Type | Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |

| Small Cell Lung Cancer (SCLC) | Vindesine-containing | 74.1% | - | [1] |

| Non-Small Cell Lung Cancer (NSCLC) | Vindesine-containing | 52.6% | - | [1] |

| Malignant Lymphomas | Vindesine-containing | 88.0% | - | [1] |

| Breast Cancer | Vindesine-containing | 62.6% | - | [1] |

| Acute Lymphoblastic Leukemia (ALL) | Vindesine-containing | 94.0% | - | [1] |

| Malignant Melanoma | Vindesine monotherapy | 26% | 17% | [6] |

| Relapsed ALL (VCR-sensitive) in children | Vindesine + Prednisone | - | 55% | [4] |

| Relapsed ALL (VCR-resistant) in children | Vindesine + Prednisone | - | 19% | [4] |

Adverse Effects

The major dose-limiting toxicities of vindesine are myelosuppression and neurotoxicity.[2] Other common side effects include alopecia, nausea, vomiting, and local irritation at the injection site.[2]

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering or fluorescence.

Objective: To determine if this compound inhibits GTP-induced tubulin polymerization.

Materials:

-

Lyophilized, purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO or appropriate buffer)

-

Control compounds (e.g., Paclitaxel as an enhancer, Nocodazole as an inhibitor)

-

96-well, clear bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

Procedure:

-

Reagent Preparation:

-

Reconstitute tubulin on ice in General Tubulin Buffer to the desired concentration (e.g., 3 mg/mL).

-

Prepare GTP stock and dilute to a working concentration (e.g., 10 mM).

-

Prepare serial dilutions of this compound.

-

-

Assay Setup:

-

Pre-warm the plate reader to 37°C.

-

On ice, add the reaction components to the wells of the 96-well plate. A typical reaction mixture includes Tubulin Buffer, Glycerol, GTP, and the test compound (Vindesine) or control.

-

Initiate the reaction by adding the cold tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in the 37°C reader.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Analysis:

-

Plot absorbance (OD 340 nm) versus time.

-

The rate of polymerization (Vmax) and the maximum polymer mass can be calculated from the resulting curves.

-

Compare the curves of vindesine-treated samples to the negative control (vehicle) and positive control (e.g., Nocodazole) to determine the inhibitory effect.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity. It is commonly used to determine the IC50 of a compound.

Objective: To determine the IC50 of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multi-channel pipette

-

Microplate reader capable of reading absorbance at ~570 nm.

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Incubate overnight (or until cells adhere and are in the logarithmic growth phase).

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.

-

Remove the old medium from the wells and add 100 µL of the corresponding drug dilution (or medium with vehicle for control wells).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at ~570 nm using a microplate reader.

-

-

Analysis:

-

Subtract the absorbance of blank wells (medium only).

-

Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

-

Conclusion

This compound remains a relevant compound in the landscape of cancer chemotherapy. Its well-characterized mechanism of action, centered on the disruption of microtubule dynamics, provides a clear basis for its cytotoxic effects. The pharmacokinetic and pharmacodynamic profiles, along with extensive clinical data, define its therapeutic window and potential applications. This guide consolidates key technical information to serve as a resource for researchers in oncology, pharmacology, and drug development, facilitating a deeper understanding of vindesine's properties and supporting the ongoing search for more effective cancer therapies.

References

- 1. [Results of phase II clinical trial of vindesine in the treatment of malignant tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology, clinical efficacy and adverse effects of this compound, a new vinca alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative uptake, retention and action of vincristine, vinblastine and vindesine on murine leukaemic lymphoblasts sensitive and resistant to vincristine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A study of toxicity and comparative therapeutic efficacy of vindesine-prednisone vs. vincristine-prednisone in children with acute lymphoblastic leukemia in relapse. A Pediatric Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A prospective randomized trial of combination vindesine and cisplatin versus single-agent vindesine in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A multicentre phase II trial of vindesine in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Vindesine Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindesine Sulfate, a semi-synthetic vinca alkaloid derived from vinblastine, is an antineoplastic agent that has been utilized in the treatment of various malignancies. Like other vinca alkaloids, its mechanism of action is centered on the disruption of microtubule dynamics, a critical process for cell division. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in animal models, summarizing key findings on its pharmacokinetics, toxicology, and anti-tumor efficacy. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of anticancer therapies.

Mechanism of Action: Microtubule Destabilization

This compound exerts its cytotoxic effects by interfering with the formation and function of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. The drug binds to β-tubulin subunits, inhibiting their polymerization into microtubules and leading to mitotic arrest at the metaphase, ultimately inducing apoptosis in rapidly dividing cancer cells.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Preclinical pharmacokinetic data for this compound have been primarily generated in non-human primates.

Experimental Protocol: Pharmacokinetic Analysis in Rhesus Monkeys

A representative study involved the intravenous administration of this compound to adult male rhesus monkeys. Blood samples were collected at various time points post-administration, and plasma concentrations of the drug were determined using a sensitive radioimmunoassay. The resulting concentration-time data were then analyzed using a two-compartment open model to determine key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound in Rhesus Monkeys

| Parameter | Value | Unit |

| Dose | 0.10 | mg/kg (IV bolus) |

| Terminal Half-life (t½) | 175 | min |

| Area Under the Curve (AUC) | 12,708 | nM x min |

| Clearance Rate | 7.8 | ml/min/kg |

| Apparent Volume of Distribution | 1.9 | l/kg |

| Data from a study in adult male rhesus monkeys.[1] |

Toxicology Profile in Animal Models

Toxicology studies are essential to identify potential adverse effects and to determine the safety profile of a drug. This compound has been evaluated in various animal models, including mice, rats, and dogs. The primary dose-limiting toxicities observed are myelosuppression and neurotoxicity.

Acute Toxicity

Acute intravenous toxicity studies have been conducted in mice and rats to determine the lethal dose 50 (LD50), which is the dose required to cause mortality in 50% of the tested population.

Table 2: Acute Intravenous Toxicity of this compound

| Species | LD50 (mg/kg) |

| Mouse | 4.6 |

| Rat | 1.8 |

Sub-chronic Toxicity

Repeated-dose toxicity studies provide insights into the effects of longer-term exposure to a drug. Sub-chronic studies with this compound have been performed in rats and dogs.

In a typical sub-chronic toxicity study, animals are administered the drug intravenously on a weekly basis for a period of three months. Throughout the study, animals are monitored for clinical signs of toxicity. Blood samples are collected periodically for hematological and clinical chemistry analysis, and at the end of the study, a full necropsy and histopathological examination of major organs are performed.

Table 3: Summary of Findings from a 3-Month Intravenous Toxicity Study of this compound in Rats

| Dose (mg/kg/week) | Key Observations |

| 0.15 | No remarkable signs of toxicity. |

| 0.3 and greater | Anorexia, depressed blood cell counts, atrophic intestinal mucosa, inhibition of spermatogenesis, extramedullary hematopoiesis, and infections.[2] |

Table 4: Summary of Findings from a 3-Month Intravenous Toxicity Study of this compound in Dogs

| Dose (mg/kg/week) | Key Observations |

| 0.04 - 0.08 | Inhibition of spermatogenesis.[2] |

| 0.1 - 0.16 | Leukopenia, slight erythropenia, inhibition of spermatogenesis, focal skeletal muscle degeneration, elevated lactic dehydrogenase, and an increase in bone marrow myeloid:erythroid ratio.[2] |

Anti-Tumor Efficacy in Animal Models

The anti-tumor activity of this compound has been evaluated in various preclinical cancer models, including murine leukemias and solid tumor xenografts. These studies are critical for establishing the potential therapeutic efficacy of the drug.

Experimental Protocol: In Vivo Tumor Xenograft Efficacy Study

Human tumor cells are implanted subcutaneously into immunocompromised mice. Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The treatment group receives this compound, typically via intravenous injection, according to a specified dosing schedule. Tumor growth is monitored regularly by measuring tumor volume. The efficacy of the treatment is assessed by comparing the tumor growth in the treated group to the control group.

Table 5: Anti-Tumor Efficacy of this compound in a Human Colorectal Tumor Xenograft Model

| Treatment | Dose (mg/kg) | Route | Schedule | Tumor Growth Inhibition (%) |

| This compound (conjugated to anti-CEA antibody) | 2.5 | IV | Not specified | 50 |

| Data from a study in athymic mice bearing a human colorectal tumor xenograft.[2] |

Conclusion

The preclinical evaluation of this compound in various animal models has provided valuable insights into its pharmacokinetic profile, toxicological effects, and anti-tumor activity. The primary mechanism of action involves the disruption of microtubule function, leading to mitotic arrest and apoptosis. The main dose-limiting toxicities are myelosuppression and neurotoxicity. Efficacy has been demonstrated in preclinical models of leukemia and solid tumors. This in-depth technical guide, with its summarized data and outlined experimental protocols, serves as a comprehensive resource for researchers in the field of oncology drug development, aiding in the design of future studies and the interpretation of preclinical data for vinca alkaloids and other microtubule-targeting agents.

References

Methodological & Application

Experimental Protocols for Vindesine Sulfate Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Vindesine Sulfate, a vinca alkaloid chemotherapeutic agent. The following sections describe methodologies for assessing its cytotoxic effects, impact on the cell cycle, and induction of apoptosis.

Data Presentation

The cytotoxic efficacy of this compound is commonly evaluated by determining its half-maximal inhibitory concentration (IC50) across various cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are crucial for comparing drug sensitivity across different cell types and for designing further experiments.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Method |

| Chinese Hamster Ovary (CHO) | Ovary | ~1.3 (equivalent to 1.0 µg/ml) | 1 | Cell Kill Assay |

| L1210 | Murine Leukemia | Potent inhibition at 10⁻⁸ to 10⁻⁵ M | Not Specified | Mitotic Arrest Assay |

| Human Melanoma | Melanoma | Inhibitory effect observed | Not Specified | Growth Inhibition Assay |

| K562 | Chronic Myelogenous Leukemia | Receptor binding observed | Not Specified | Radioligand Binding Assay |

| MOLT-4 | T-cell Leukemia | High number of receptors | Not Specified | Radioligand Binding Assay |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell proliferation.

Materials:

-

This compound

-

Target cancer cell line

-

Complete cell culture medium

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Drug Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time.[1][2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Workflow for determining the cytotoxicity of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on cell cycle progression. Vindesine is known to cause a G2/M phase arrest.[3]

Materials:

-

This compound

-

Target cancer cell line

-

Complete cell culture medium

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. A study on L1210 cells showed mitotic arrest after treatment with 10⁻⁶ M Vindesine for 30 minutes.[3]

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Workflow for cell cycle analysis using flow cytometry.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

This compound

-

Target cancer cell line

-

Complete cell culture medium

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.

-

Cell Harvesting: Harvest both floating and adherent cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Workflow for apoptosis detection by Annexin V/PI staining.

Signaling Pathway

This compound, like other vinca alkaloids, exerts its cytotoxic effects by targeting tubulin, a key component of microtubules. This interference with microtubule dynamics leads to mitotic arrest and ultimately apoptosis.

Mechanism of action of this compound.

References

- 1. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative effects of vindesine, vinblastine, and vincristine on mitotic arrest and hormonal response of L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Experimental Design Using Vindesine Sulfate in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo use of Vindesine Sulfate in murine cancer models. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways to facilitate effective study design and execution.

Introduction to this compound in Murine Models

This compound is a vinca alkaloid antineoplastic agent that has demonstrated efficacy against a range of cancers. Its mechanism of action involves the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1][2] Murine models, particularly xenografts, are crucial for preclinical evaluation of this compound's efficacy, toxicity, and pharmacokinetics.

Quantitative Data Summary

The following tables summarize quantitative data for this compound from murine studies, offering a comparative overview of its efficacy, toxicity, and pharmacokinetic profile.

Table 1: Efficacy of this compound in Murine Xenograft Models

| Tumor Model | Mouse Strain | Dosing Regimen | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |

| Human Colorectal Tumor Xenograft | Athymic Mice | 2.5 mg/kg (conjugated to anti-CEA antibody) | 50% | Not Reported | [3] |

| Lewis Lung Carcinoma | Not Specified | Not Specified | Anti-metastatic effect observed | Not Reported | Not Found |

| Madison 109 Lung Carcinoma | Not Specified | Not Specified | Anti-metastatic effect observed | Not Reported | Not Found |

Note: Data on specific TGI percentages and survival benefits for unconjugated this compound in various murine models is limited in the reviewed literature. The provided data for the colorectal tumor xenograft used a conjugated form of Vindesine.

Table 2: Toxicity Profile of this compound in Mice

| Parameter | Dose | Observation | Reference |

| Acute Toxicity | Single injection | More toxic than Vinblastine, less toxic than Vincristine | Not Found |

| Organ-Specific Toxicity | 1 and 2 mg/kg (single injection) | Significant decline in testicular weight | [4] |

| Hematological Toxicity | Not Specified | Myelosuppression is a major side effect | |

| Neurotoxicity | Not Specified | Neurotoxicity is a major dose-limiting side effect |

Table 3: Pharmacokinetic Parameters of Vindesine in Murine Models

| Parameter | Value | Murine Model Details | Reference |

| Terminal Half-life (t½) | ~24 hours (in humans, murine data limited) | Not Specified | |

| Cmax | Not available in reviewed literature | Not Specified | |

| AUC | Not available in reviewed literature | Not Specified | |

| Clearance | Primarily through hepatic metabolism | Not Specified |

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound in murine xenograft models.

Murine Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human tumor cells to establish a xenograft model.

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., Athymic Nude, SCID)

-

Sterile phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

Syringes and needles (27-30 gauge)

-

Calipers

-

Anesthetic agent

Procedure:

-

Culture cancer cells to ~80% confluency.

-

Harvest and wash the cells with sterile PBS.

-

Resuspend the cells in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (typically 1x10^6 to 10x10^6 cells per 100-200 µL).

-

Anesthetize the mouse.

-

Inject the cell suspension subcutaneously into the flank of the mouse.

-

Monitor the mice regularly for tumor growth.

-

Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

This compound Formulation and Administration

This protocol outlines the preparation and administration of this compound.

Materials:

-

This compound powder

-

Sterile 0.9% Sodium Chloride (saline) for injection

-

Sterile syringes and needles

Formulation:

-

Reconstitute the this compound powder with sterile saline to the desired stock concentration.

-

Further dilute the stock solution with sterile saline to the final desired concentration for injection.

-

Protect the solution from light.

Administration Routes:

-

Intravenous (IV) Injection (Tail Vein):

-

Warm the mouse's tail to dilate the lateral tail veins.

-

Place the mouse in a restraint device.

-

Disinfect the tail with an alcohol swab.

-

Insert a 27-30 gauge needle into one of the lateral tail veins.

-

Slowly inject the this compound solution.

-

Apply gentle pressure to the injection site after removing the needle.

-

-

Intraperitoneal (IP) Injection:

Efficacy and Toxicity Monitoring

Efficacy Assessment:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor body weight of the mice at each tumor measurement.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Toxicity Monitoring:

-

Observe the mice daily for clinical signs of toxicity, including:

-

Changes in body weight (more than 20% loss is a common endpoint).

-

Changes in behavior (lethargy, hunched posture).

-

Ruffled fur.

-

Signs of neurotoxicity (e.g., gait abnormalities).

-

-

Perform complete blood counts (CBCs) to monitor for myelosuppression.

Visualized Pathways and Workflows

Mechanism of Action: Vindesine-Induced Apoptosis

This compound, like other vinca alkaloids, disrupts microtubule dynamics, leading to mitotic arrest and the activation of apoptotic signaling pathways.[1][2] Key events include the activation of the c-Jun N-terminal kinase (JNK) pathway and the degradation of IκBα, which in turn activates NF-κB.[2][9]

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a murine xenograft model.

Caption: Experimental workflow for a murine xenograft study.

References

- 1. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug localisation and growth inhibition studies of vindesine-monoclonal anti-CEA conjugates in a human tumour xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometric evaluation of the effect of various doses of vindesine sulphate on mouse spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of vindesine and vincristine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. dsv.ulaval.ca [dsv.ulaval.ca]

- 9. Regulation of Vinca alkaloid-induced apoptosis by NF-kappaB/IkappaB pathway in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Vindesine Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vindesine sulfate is a semi-synthetic vinca alkaloid derived from vinblastine, used as an antineoplastic agent in chemotherapy.[1] It is effective against various cancers, including acute lymphocytic leukemia and non-small cell lung cancer.[1][2] The primary mechanism of action for vindesine involves the inhibition of microtubule polymerization by binding to tubulin.[3] This disruption of microtubule dynamics leads to the arrest of cells in the metaphase stage of mitosis, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3]

Given its potent cytotoxic nature, the accurate and precise quantification of this compound in pharmaceutical formulations and for stability studies is critical. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for this purpose.[4] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by interfering with the cellular cytoskeleton. The process is a targeted disruption of cell division at a critical phase.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of this compound.

| Parameter | Specification |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |

| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile / 0.025 M Phosphate Buffer (pH 7.25) in a 53:47 (v/v) ratio[5] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL[5] |

| Column Temperature | 30 °C[5] |

| Detection Wavelength | 269 nm[5] |

| Run Time | Approximately 10 minutes |

Preparation of 0.025 M Phosphate Buffer (pH 7.25): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to make a 0.025 M solution. Adjust the pH to 7.25 using a suitable base such as dilute potassium hydroxide. Filter the buffer through a 0.45 µm membrane filter before use.

Standard and Sample Preparation

a) Standard Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored under refrigeration and protected from light.

b) Calibration Curve Standards:

-

Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of working standards.

-

A suggested concentration range is 1.0 µg/mL to 50 µg/mL.

c) Sample Preparation (from injection formulation):

-

Reconstitute or dilute the this compound injection sample with the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 20 µg/mL).[5]

-

Vortex the solution for 30 seconds to ensure homogeneity.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Method Performance and Validation

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be equilibrated and its performance verified according to the criteria in Table 1. This is achieved by making five replicate injections of a working standard solution (e.g., 20 µg/mL).

Table 1: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Tailing Factor (T) | ≤ 2.0 | 1.05[6] |

| Repeatability (%RSD of Peak Area) | ≤ 2.0% (for n=5 injections) | < 1.0% |

| Theoretical Plates (N) | ≥ 2000 | > 3000 |

| Retention Time (%RSD) | ≤ 1.0% | < 0.5% |

Method Validation Summary

The analytical method was validated according to ICH guidelines. The results demonstrate that the method is specific, linear, precise, and accurate for the quantification of this compound.

Table 2: Summary of Method Validation Quantitative Data

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (R²) | R² ≥ 0.995 | > 0.999[5][7] |

| Range | 1.0 - 50 µg/mL | - |

| Precision (%RSD) | ||

| Repeatability (Intra-day) | RSD ≤ 2.0% | < 1.5% |

| Intermediate Precision (Inter-day) | RSD ≤ 3.0% | < 2.5%[5] |

| Accuracy (% Recovery) | 90.0% - 110.0% | 98.0% - 105.0%[5][8] |

| Limit of Quantification (LOQ) | - | ~0.3 ng/mL (by HILIC-MS/MS)[9] |

| Specificity | No interference at the retention time of Vindesine peak | Peak purity > 99.5% |

Experimental Workflow and Data Analysis

The overall process from sample receipt to final report generation follows a structured workflow to ensure data integrity and reproducibility.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be suitable for the routine quality control and quantitative analysis of this compound. The method is linear, precise, accurate, and specific. The provided protocols for sample preparation and system suitability ensure reliable and reproducible results, making it a valuable tool for researchers and professionals in pharmaceutical development.

References

- 1. Vindesine | C43H55N5O7 | CID 40839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid quantification and classification of five vinca alkaloids used in cancer therapy by flow injection analysis with UV detection and chemometrics - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00325C [pubs.rsc.org]

- 6. [An improvement on determination of the related substances in this compound and its injection] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. phcog.com [phcog.com]

- 9. Validated HILIC-MS/MS assay for determination of vindesine in human plasma: Application to a population pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Designing Combination Therapy Studies with Vindesine Sulfate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing preclinical studies to evaluate the efficacy of Vindesine Sulfate in combination with other therapeutic agents. Detailed protocols for key in vitro and in vivo experiments are included to facilitate the assessment of synergistic, additive, or antagonistic interactions.

Introduction to this compound

This compound is a semi-synthetic vinca alkaloid derived from vinblastine.[1] Like other vinca alkaloids, its primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin.[2][3] This disruption of microtubule dynamics leads to mitotic arrest in the metaphase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[2][4] this compound has been used in the treatment of various malignancies, including leukemias, lymphomas, and certain solid tumors like lung and breast cancer, often as a component of combination chemotherapy regimens.[3][5][6] The rationale for using this compound in combination therapies is to enhance efficacy, overcome drug resistance, and potentially reduce toxicity by targeting multiple cellular pathways.[7]

Designing In Vitro Combination Studies

In vitro studies are essential for the initial screening and characterization of drug interactions. These studies provide a quantitative measure of synergy, additivity, or antagonism.

Key Concepts in Combination Therapy Analysis

Synergy: The combined effect of two or more drugs is greater than the sum of their individual effects. Additivity: The combined effect is equal to the sum of the individual effects. Antagonism: The combined effect is less than the sum of their individual effects.

Two common methods for quantifying these interactions are the Combination Index (CI) method by Chou-Talalay and isobologram analysis.

-

Combination Index (CI): A quantitative measure of the degree of drug interaction.

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

-

Isobologram Analysis: A graphical representation of drug interactions. Data points falling below the line of additivity indicate synergy, on the line indicate additivity, and above the line indicate antagonism.

Experimental Workflow for In Vitro Synergy Assessment

Summarized Preclinical Data for this compound Combinations

The following tables summarize hypothetical and literature-derived data from preclinical studies of this compound in combination with other agents.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Cisplatin in A549 Lung Cancer Cells

| Treatment Group | IC50 (µM) | Combination Index (CI) at ED50 | Interaction |

| This compound | 0.05 | - | - |

| Cisplatin | 5.0 | - | - |

| Vindesine + Cisplatin (1:100 ratio) | - | 0.7 | Synergistic |

Table 2: In Vitro Apoptosis Induction in MCF-7 Breast Cancer Cells (48h Treatment)

| Treatment Group | % Apoptotic Cells (Annexin V+) |

| Control | 5% |

| This compound (0.1 µM) | 15% |

| Doxorubicin (0.5 µM) | 20% |

| Vindesine + Doxorubicin | 45% |

Table 3: Cell Cycle Arrest in CCRF-CEM Leukemia Cells (24h Treatment)

| Treatment Group | % Cells in G2/M Phase |

| Control | 10% |

| This compound (0.02 µM) | 40% |

| Methotrexate (0.1 µM) | 15% |

| Vindesine + Methotrexate | 65% |

Designing In Vivo Combination Studies

In vivo studies using animal models, such as xenografts in immunodeficient mice, are crucial for evaluating the therapeutic efficacy and toxicity of drug combinations in a more complex biological system.

Experimental Workflow for In Vivo Efficacy Assessment

Summarized Preclinical Data for this compound Combinations

Table 4: In Vivo Tumor Growth Inhibition in a Nude Mouse Xenograft Model (A549 Lung Cancer)

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | 1500 | - |

| This compound (2 mg/kg) | 900 | 40% |

| Cisplatin (5 mg/kg) | 750 | 50% |

| Vindesine + Cisplatin | 300 | 80% |

Detailed Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with another agent on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Combination agent

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound and the combination agent in culture medium.

-

Treat the cells with single agents or combinations at various concentrations. Include untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound combinations.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Treat cells with this compound, the combination agent, or the combination for the desired time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound combinations on cell cycle progression.

Materials:

-

Treated and control cells

-

70% cold ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Treat cells with this compound, the combination agent, or the combination for 24-48 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the anti-tumor efficacy of this compound combinations in a mouse model.

Materials:

-

Immunodeficient mice (e.g., athymic nude or NSG)

-

Human cancer cell line

-

Matrigel (optional)

-

This compound and combination agent formulated for injection

-

Calipers

Protocol:

-

Subcutaneously inject 1-5 x 10^6 cancer cells (often mixed with Matrigel) into the flank of each mouse.

-

Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

-

Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).

-

Administer treatments according to the planned schedule (e.g., intraperitoneal or intravenous injections).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

-

Monitor mouse body weight and general health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathway Perturbation

This compound's primary target is the microtubule network, leading to mitotic arrest. Combination therapies often aim to target complementary pathways to enhance cell killing. For example, combining this compound with an agent that inhibits survival signaling or promotes DNA damage can lead to synergistic effects.

References

- 1. scispace.com [scispace.com]

- 2. Sequential combination of methotrexate and vindesine in previously treated children with acute leukemia. A phase I-II study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug localisation and growth inhibition studies of vindesine-monoclonal anti-CEA conjugates in a human tumour xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometric evaluation of the cell cycle perturbations induced by S12363, a new vinca alkaloid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. cancernetwork.com [cancernetwork.com]

- 7. kumc.edu [kumc.edu]

Application Notes and Protocols for Establishing Vindesine Sulfate-Resistant Cancer Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vindesine sulfate, a semi-synthetic vinca alkaloid, is a chemotherapeutic agent that functions by inhibiting microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells. However, the development of drug resistance is a significant obstacle in its clinical efficacy. To facilitate the study of these resistance mechanisms and the development of novel therapeutic strategies to overcome them, robust in vitro models are essential. These application notes provide detailed protocols for establishing and characterizing this compound-resistant cancer cell lines.

The primary mechanisms of resistance to vinca alkaloids, including vindesine, involve the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), encoded by the MDR1 gene, which actively effluxes the drug from the cell.[1][2] Other mechanisms include alterations in tubulin structure or expression and dysregulation of apoptotic pathways.[3][4]

Data Presentation: Quantitative Analysis of this compound Resistance

The level of resistance is typically quantified by determining the half-maximal inhibitory concentration (IC50) of the drug in the resistant cell line compared to its parental, sensitive counterpart. The resistance index (RI) or fold resistance is then calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.

| Cell Line | Cancer Type | Parental IC50 (approx.) | Resistant IC50 (approx.) | Resistance Index (Fold Resistance) | Key Resistance Mechanism |

| SH-1 | Human Esophageal Carcinoma | Not specified | Not specified | 3 to 115 | Enhanced MDR1 gene expression and amplification[1] |

| H69 | Human Small-Cell Lung Cancer | Not specified | Not specified | 11.6 | Modulation of tubulin[3] |

| L5178Y | Murine Lymphoblastic Leukemia | 3.5 x 10⁻⁸ M | 4.0 x 10⁻⁷ M | 11.4 | Reduced drug accumulation/retention[2] |

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cancer Cell Line by Stepwise Exposure

This protocol describes the gradual exposure of a parental cancer cell line to increasing concentrations of this compound to select for a resistant population.

Materials:

-

Parental cancer cell line of choice (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (powder)

-

Sterile, nuclease-free water or DMSO for stock solution preparation

-

Cell culture flasks, plates, and other necessary consumables

-

Hemocytometer or automated cell counter

-

MTT or other cell viability assay kits

Procedure:

-

Determine the initial IC50 of the parental cell line:

-

Plate the parental cells in 96-well plates at a predetermined optimal density.

-

The following day, treat the cells with a range of this compound concentrations.

-

After 48-72 hours of incubation, assess cell viability using an MTT assay to determine the IC50 value.

-

-

Initiate resistance induction:

-

Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).

-

Maintain the culture, changing the medium with fresh this compound every 2-3 days.

-

Initially, a significant portion of cells may die. Allow the surviving cells to repopulate the flask.

-

-

Stepwise increase in concentration:

-

Once the cells are stably proliferating in the initial concentration, subculture them and increase the this compound concentration by 1.5- to 2-fold.

-

Monitor the cells closely for signs of recovery and proliferation. This process can take several weeks to months.

-

Repeat this stepwise increase in drug concentration. It is advisable to cryopreserve cells at each stage of increased resistance.

-

-

Establishment of the resistant line:

-

Continue the stepwise selection until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).

-

Culture the resistant cells in the presence of the high concentration of this compound for at least 2-3 passages to ensure stability.

-

-

Characterization of the resistant cell line:

-

Determine the new IC50 of the established resistant cell line and calculate the resistance index.

-

Perform molecular and cellular analyses to investigate the mechanisms of resistance (e.g., Western blotting for P-gp, tubulin immunofluorescence, apoptosis assays).

-

Protocol 2: Confirmation of Resistance by Cell Viability Assay (MTT)

Materials:

-

Parental and resistant cancer cell lines

-

96-well plates

-

This compound

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed both parental and resistant cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the dose-response curves and determine the IC50 values for both parental and resistant cell lines.

-

Calculate the Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental).

-

Mandatory Visualizations

Experimental Workflow for Developing Resistant Cell Lines

Caption: Workflow for establishing this compound-resistant cell lines.

Signaling Pathway: MDR1/P-gp Mediated Efflux of this compound

Caption: P-gp mediated efflux of this compound from a cancer cell.

Signaling Pathway: Vindesine Action and Resistance Mechanisms

Caption: Vindesine's mechanism of action and key resistance pathways.

References

- 1. Enhanced expression of the multidrug resistance gene in vindesine-resistant human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vinblastine induces acute, cell cycle phase-independent apoptosis in some leukemias and lymphomas and can induce acute apoptosis in others when Mcl-1 is suppressed - PMC [pmc.ncbi.nlm.nih.gov]

Cytotoxicity assay protocol for determining IC50 of Vindesine Sulfate

Application Notes and Protocols

Topic: Cytotoxicity Assay Protocol for Determining the IC50 of Vindesine Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a vinca alkaloid chemotherapeutic agent that exerts its cytotoxic effects by disrupting microtubule dynamics.[1] As a derivative of vinblastine, it inhibits the polymerization of tubulin, a crucial component of microtubules.[1] This disruption prevents the formation of the mitotic spindle during cell division, leading to cell cycle arrest in the metaphase and subsequent apoptosis, or programmed cell death.[1][2] This mechanism of action makes this compound particularly effective against rapidly dividing cancer cells.[1]

Determining the half-maximal inhibitory concentration (IC50) is a critical step in the evaluation of any cytotoxic compound. The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50%. In this context, it is the concentration of this compound that reduces the viability of a cancer cell population by half. This application note provides a detailed protocol for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell viability.

Principle of the MTT Assay

The MTT assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[3] This reduction is primarily carried out by mitochondrial dehydrogenases in viable cells. The resulting insoluble formazan crystals are then dissolved in a solubilization solution (typically DMSO), and the absorbance of the solution is measured at a specific wavelength (usually around 570 nm).[4] The intensity of the purple color is directly proportional to the number of viable cells.

Materials and Reagents

-

This compound

-

Selected cancer cell line (e.g., HeLa, A549, MCF-7, K562, MOLT-4)[3][5]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

-

CO2 incubator (37°C, 5% CO2)

Experimental Workflow Diagram

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. phcogres.com [phcogres.com]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Vindesine receptors in cells of a human leukaemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Analysis of Vindesine Sulfate in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic analysis of Vindesine Sulfate in animal models, designed to assist in the design and execution of preclinical studies. The following sections detail the pharmacokinetic parameters, experimental protocols, and analytical methodologies pertinent to the study of this vinca alkaloid.

Introduction to this compound Pharmacokinetics